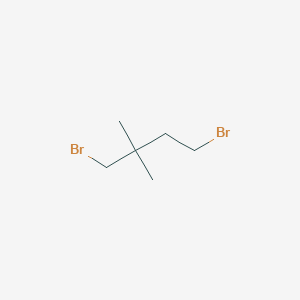

1,4-Dibromo-2,2-dimethylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,2-dimethylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLTWESUVICXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543580 | |

| Record name | 1,4-Dibromo-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52750-57-9 | |

| Record name | 1,4-Dibromo-2,2-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52750-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,4-Dibromo-2,2-dimethylbutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromo-2,2-dimethylbutane, a sterically hindered dihaloalkane with potential applications as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct synthetic protocols in peer-reviewed literature, this guide presents a reliable synthetic pathway based on established chemical principles and analogous reactions. The primary proposed route involves the dibromination of 2,2-dimethyl-1,4-butanediol. This document details the synthesis of the diol precursor, the subsequent bromination reaction, and purification methods. Emphasis is placed on reaction conditions that mitigate potential side reactions, such as skeletal rearrangements common in neopentyl-like structures.

Introduction

This compound is a bifunctional organic compound featuring a neopentyl-like core, which imparts significant steric hindrance. This structural characteristic can be strategically exploited in the synthesis of complex molecules by influencing reaction pathways and providing unique conformational constraints. The two primary bromine atoms offer sites for selective functionalization, making this compound a valuable intermediate for the construction of novel heterocyclic scaffolds and other intricate molecular architectures. This guide outlines a proposed, robust synthesis of this target molecule, commencing from readily available starting materials.

Synthesis of the Precursor: 2,2-Dimethyl-1,4-butanediol

The immediate precursor to the target molecule is 2,2-dimethyl-1,4-butanediol. While commercially available, its synthesis from 2,2-dimethylsuccinic acid or its dialkyl esters is a feasible approach for laboratories. The key transformation is the reduction of the carboxylic acid or ester functionalities to alcohols.

Reaction Scheme: Synthesis of 2,2-Dimethyl-1,4-butanediol

The synthesis can be achieved via the reduction of dimethyl 2,2-dimethylsuccinate.

physical and chemical properties of 1,4-Dibromo-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dibromo-2,2-dimethylbutane (CAS No: 52750-57-9; Molecular Formula: C₆H₁₂Br₂). Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines foundational information from established chemical databases with predicted properties and comparative analysis of analogous structures. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the compound's characteristics, potential synthetic routes, and expected spectroscopic signatures. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

This compound is a halogenated alkane featuring a neopentyl-like core, which imparts significant steric hindrance around one of the bromine-substituted carbons. This structural feature is expected to profoundly influence its reactivity, particularly in nucleophilic substitution and elimination reactions. As a bifunctional electrophile, it holds potential as a building block in organic synthesis for the construction of carbocyclic and heterocyclic systems, and as a linker in the development of novel molecular architectures. This guide aims to consolidate the available information and provide a predictive framework for the practical application of this compound.

Physical Properties

| Property | This compound (Predicted/Computed) | 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide) (Experimental) |

| Molecular Formula | C₆H₁₂Br₂ | C₅H₁₁Br |

| Molecular Weight | 243.97 g/mol [1] | 151.04 g/mol |

| CAS Number | 52750-57-9[1] | 630-17-1 |

| Appearance | Not specified (likely a colorless liquid) | Colorless liquid |

| Boiling Point | Predicted values vary, generally in the range of 200-230 °C at 760 mmHg | 105-106 °C at 767 mmHg |

| Melting Point | Not available | -19.6 °C |

| Density | Predicted values vary, approximately 1.6-1.7 g/cm³ | 1.21 g/cm³ at 20 °C |

| Solubility | Predicted to be insoluble in water; soluble in common organic solvents like ethers, hydrocarbons, and chlorinated solvents. | Insoluble in water; soluble in ethanol, ether |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of two carbon-bromine bonds and the sterically hindered neopentyl-like structure.

-

Nucleophilic Substitution: The primary bromide at the C4 position is susceptible to Sₙ2 reactions. However, the neopentyl-like bromide at the C1 position is highly sterically hindered, making Sₙ2 reactions at this site extremely slow. Under solvolytic conditions or with weak nucleophiles, Sₙ1 reactions might occur at the C1 position, likely accompanied by rearrangement of the resulting primary carbocation.

-

Elimination Reactions: In the presence of strong, non-nucleophilic bases, elimination reactions (E2) can compete with substitution, leading to the formation of alkenes. The regioselectivity of elimination will be influenced by the steric bulk of the base.

-

Organometallic Reagent Formation: this compound can be used to form Grignard reagents or other organometallic compounds. The differential reactivity of the two C-Br bonds could potentially allow for selective monosubstitution or the formation of di-Grignard reagents under controlled conditions.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic approach can be devised based on established organic chemistry methodologies. A potential route involves the Hunsdiecker reaction, which is a method for preparing bromoalkanes from the silver salts of carboxylic acids.[2][3][4][5]

Proposed Synthetic Pathway: Hunsdiecker Reaction

A logical synthetic pathway could start from 3,3-dimethylglutaric acid.

References

An In-depth Technical Guide to 1,4-Dibromo-2,2-dimethylbutane (CAS: 52750-57-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dibromo-2,2-dimethylbutane, a unique halogenated alkane. Due to the limited availability of experimental data for this specific compound, this guide leverages information from closely related analogs and theoretical predictions to offer insights into its properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound is a dibrominated hydrocarbon featuring a neopentyl-like core. This structure, characterized by a quaternary carbon atom, imparts significant steric hindrance, which is a defining feature of its chemical behavior.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 52750-57-9 | [1] |

| Molecular Formula | C₆H₁₂Br₂ | [1] |

| Molecular Weight | 243.97 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(C)(CCBr)CBr | [1] |

| InChI Key | QDLTWESUVICXFC-UHFFFAOYSA-N | [1] |

| XLogP3-AA (Computed) | 3.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 241.93058 Da | [1] |

Table 2: Predicted Physical Properties of this compound

| Property | Predicted Value | Notes |

| Boiling Point | ~220-230 °C | Estimated based on the boiling points of similar dibromoalkanes and the effect of the neopentyl group. |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |

| Density | ~1.5 g/cm³ | Estimated based on related compounds. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, hydrocarbons). | Typical for haloalkanes. |

Synthesis

Proposed Synthetic Pathway: Dibromination of 2,2-Dimethylbutane-1,4-diol (B1353512)

The conversion of the diol to the dibromide can be achieved using various brominating agents. A common and effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) and carbon tetrabromide. This method generally proceeds under mild conditions, which can be advantageous for sterically hindered substrates.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Appel Reaction

Materials:

-

2,2-Dimethylbutane-1,4-diol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylbutane-1,4-diol (1.0 eq) in anhydrous dichloromethane.

-

Add triphenylphosphine (2.2 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrabromide (2.2 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Caption: General workflow for the synthesis and purification.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the steric hindrance around one of the bromine atoms. The bromine atom at the C1 position is attached to a neopentyl-like carbon, making it exceptionally resistant to bimolecular nucleophilic substitution (SN2) reactions.

-

SN2 Reactions: Direct backside attack by a nucleophile at the C1 position is severely hindered by the bulky gem-dimethyl group. Consequently, SN2 reactions at this site are expected to be extremely slow. The bromine at the C4 position is on a primary carbon and is more susceptible to SN2 reactions, although the overall reactivity may still be influenced by the steric bulk of the entire molecule.

-

SN1 Reactions: Unimolecular substitution (SN1) at the C1 position is also unfavorable because it would proceed through a highly unstable primary carbocation. While rearrangement to a more stable carbocation is possible, this often leads to a mixture of products.

-

Elimination Reactions: Elimination reactions (E2) are possible, particularly in the presence of a strong, bulky base. This could lead to the formation of various unsaturated products.

Caption: Reactivity of this compound.

Spectral Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - A singlet for the six protons of the gem-dimethyl groups. - A triplet for the two protons on the C4 carbon adjacent to a bromine. - A triplet for the two protons on the C3 carbon. - A singlet for the two protons on the C1 carbon adjacent to a bromine. |

| ¹³C NMR | - A signal for the quaternary carbon. - Signals for the two methyl carbons. - Signals for the three methylene (B1212753) carbons, with those attached to bromine being the most downfield. |

| IR Spectroscopy | - C-H stretching vibrations around 2850-3000 cm⁻¹. - C-H bending vibrations around 1370-1470 cm⁻¹. - A strong C-Br stretching vibration in the fingerprint region, typically around 500-650 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 1:2:1). - Fragmentation patterns corresponding to the loss of bromine atoms and alkyl fragments. |

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the data for other dibromoalkanes, it should be handled with caution.

-

General Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or use a fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors. Wash thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide is intended for informational purposes only and should be used in conjunction with standard laboratory safety practices. Researchers should always conduct a thorough risk assessment before handling any chemical.

References

An In-depth Technical Guide to 1,4-Dibromo-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic pathways of 1,4-Dibromo-2,2-dimethylbutane (CAS No: 52750-57-9).[1] This document consolidates available data on its physicochemical properties and outlines detailed experimental protocols for its synthesis, primarily through the bromination of 2,2-dimethyl-1,4-butanediol. Spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, are presented to aid in the identification and characterization of this compound. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development where halogenated alkanes serve as crucial building blocks.

Chemical Structure and Identification

This compound is a disubstituted organobromine compound. Its structure features a butane (B89635) backbone with bromine atoms at the terminal positions (1 and 4) and two methyl groups attached to the second carbon atom.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₂Br₂[1]

-

CAS Number: 52750-57-9[1]

-

Canonical SMILES: CC(C)(CCBr)CBr

Physicochemical Properties

Experimental data for this compound is not extensively reported in the literature. The following table summarizes key computed and predicted physicochemical properties. For context, experimental data for the related compound, 1,4-Dibromo-2-methylbutane, is also provided where available.

| Property | This compound | 1,4-Dibromo-2-methylbutane (for comparison) | Source |

| Molecular Weight | 243.97 g/mol | 229.94 g/mol | [1][2] |

| Boiling Point | Predicted: ~220-230 °C at 760 mmHg | 198.7 °C at 760 mmHg | |

| Melting Point | Data not available | -28.63 °C (estimate) | |

| Density | Predicted: ~1.6 g/cm³ | 1.668 g/cm³ | |

| XLogP3 | 3.3 | 2.9 | [1][2] |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of the hydroxyl groups of 2,2-dimethyl-1,4-butanediol with bromide ions, typically using hydrobromic acid.

Reaction Pathway

The synthesis proceeds via the protonation of the alcohol functional groups of 2,2-dimethyl-1,4-butanediol by a strong acid like hydrobromic acid. This converts the hydroxyl group into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule in a substitution reaction. This process occurs at both the primary and neopentyl-like secondary alcohol positions.[3][4][5][6]

Caption: Synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is based on established methods for the conversion of diols to dibromides.

Materials:

-

2,2-dimethyl-1,4-butanediol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dimethyl-1,4-butanediol and an excess of 48% hydrobromic acid.

-

Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.

-

Heat the mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for this compound, which are crucial for its structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | -CH₂-Br (at C4) |

| ~3.3 | Singlet | 2H | -CH₂-Br (at C1) |

| ~2.0 | Triplet | 2H | -C(CH₃)₂-CH₂- |

| ~1.1 | Singlet | 6H | -C(CH₃)₂- |

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to display four signals, corresponding to the four unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~45-50 | -CH₂-Br (at C1) |

| ~40-45 | -C(CH₃)₂-CH₂ - |

| ~35-40 | C (CH₃)₂- |

| ~30-35 | -CH₂-Br (at C4) |

| ~25-30 | -C(C H₃)₂- |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of C-H and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending (CH₂) |

| 1380-1365 | Medium | C-H bending (gem-dimethyl) |

| 650-550 | Strong | C-Br stretching |

Mass Spectrometry

The mass spectrum is expected to exhibit a characteristic isotopic pattern for a dibrominated compound due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7][8] The molecular ion peak [M]⁺ would appear as a triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Predicted Fragmentation Pattern:

-

[M]⁺, [M+2]⁺, [M+4]⁺: Molecular ion peaks at m/z 242, 244, 246.

-

[M-Br]⁺: Loss of a bromine atom, resulting in peaks at m/z 163 and 165.

-

[M-CH₂Br]⁺: Loss of a bromomethyl group, resulting in peaks at m/z 149 and 151.

-

[C₄H₉]⁺: A peak at m/z 57 corresponding to the tert-butyl cation, which is a stable fragment.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and subsequent purification and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

- 1. This compound | C6H12Br2 | CID 13551186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dibromo-2-methylbutane | C5H10Br2 | CID 143172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 7. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,4-Dibromo-2,2-dimethylbutane

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight and other key data. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers in the fields of organic synthesis and drug development.

Chemical and Physical Properties

This compound is a halogenated alkane with the molecular formula C6H12Br2.[1][2] Its structure features a neopentyl-like core, which can impart specific steric and electronic properties relevant in various chemical reactions. A summary of its key quantitative data is presented in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 243.97 g/mol | [1][2] |

| Molecular Formula | C6H12Br2 | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 52750-57-9 | [1] |

| Monoisotopic Mass | 241.93058 Da | [1][2] |

| Computed XLogP3 | 3.3 | [2] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 0 | |

| Rotatable Bond Count | 3 | |

| Complexity | 59.5 | [1] |

| Heavy Atom Count | 8 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established organic chemistry principles and synthetic methods for analogous dibromoalkanes.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of a suitable diol precursor, 2,2-dimethylbutane-1,4-diol (B1353512), using a strong brominating agent such as hydrobromic acid in the presence of a dehydrating agent like sulfuric acid. This method is analogous to the synthesis of 1,4-dibromobutane (B41627) from 1,4-butanediol.[3]

Materials:

-

2,2-dimethylbutane-1,4-diol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H2SO4)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Ice bath

-

Three-necked round-bottom flask

-

Stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Cool the flask in an ice bath.

-

Carefully add 150 mL of 48% hydrobromic acid to the flask.

-

Slowly add 70 mL of concentrated sulfuric acid dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C.

-

Once the acid mixture has cooled, add 35 g of 2,2-dimethylbutane-1,4-diol to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature. Two layers should form.

-

Transfer the mixture to a separatory funnel and separate the lower organic layer.

-

Wash the organic layer with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent (dichloromethane, if used for extraction) using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural elucidation of this compound. The predicted ¹H and ¹³C NMR spectra will exhibit characteristic signals that can confirm the compound's identity. The analysis can be compared with data for similar structures like 1,4-dichloro-2,2-dimethylbutane.[4]

¹H NMR (400 MHz, CDCl₃):

-

δ ~3.4 ppm (s, 2H): A singlet corresponding to the two protons of the methylene (B1212753) group adjacent to the bromine at the C1 position (-CH₂Br).

-

δ ~1.8 ppm (t, 2H): A triplet corresponding to the two protons of the methylene group at the C3 position (-CH₂-).

-

δ ~1.1 ppm (s, 6H): A singlet corresponding to the six equivalent protons of the two methyl groups at the C2 position (-C(CH₃)₂-).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~45 ppm: Carbon of the methylene group at the C1 position (-CH₂Br).

-

δ ~40 ppm: Carbon of the methylene group at the C4 position (-CH₂Br).

-

δ ~38 ppm: Quaternary carbon at the C2 position (-C(CH₃)₂-).

-

δ ~25 ppm: Carbon of the two methyl groups at the C2 position (-C(CH₃)₂-).

Characterization by Mass Spectrometry

Mass spectrometry (MS) can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Expected Fragmentation:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 242, 244, and 246, corresponding to the different isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Loss of Br: Fragments corresponding to [M-Br]⁺.

-

Loss of C₄H₉: Fragments corresponding to the cleavage of the butyl group.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to 1,4-Dibromo-2,2-dimethylbutane

IUPAC Name: 1,4-Dibromo-2,2-dimethylbutane

This technical guide provides a comprehensive overview of this compound, a unique bifunctional alkyl halide. Due to the presence of a neopentyl-like structural motif, this compound exhibits interesting reactivity patterns that are of significant interest to researchers and professionals in organic synthesis and drug development. This document covers its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing detailed experimental insights.

Chemical and Physical Properties

This compound is a halogenated alkane with two primary bromine atoms. The key structural feature is the quaternary carbon at the 2-position, which imparts significant steric hindrance around one of the bromine atoms, influencing its reactivity.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₁₂Br₂ | PubChem[1] |

| Molecular Weight | 243.97 g/mol | PubChem[1] |

| CAS Number | 52750-57-9 | PubChem[1] |

| Canonical SMILES | CC(C)(CCBr)CBr | PubChem[1] |

| InChI | InChI=1S/C6H12Br2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3 | PubChem[1] |

| InChIKey | QDLTWESUVICXFC-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 59.5 | PubChem[1] |

Synthesis of this compound

A plausible synthetic route to this compound involves the dibromination of a suitable precursor, such as 3,3-dimethyl-1,4-pentadiene, or the ring-opening of a substituted cyclopropane (B1198618) followed by bromination. A more common approach for creating α,ω-dibromoalkanes is from the corresponding diol.

Experimental Protocol: Synthesis from 3,3-Dimethyl-1,5-pentanediol

This protocol is adapted from general procedures for the conversion of diols to dibromides.

Reaction Scheme:

Materials:

-

3,3-Dimethyl-1,5-pentanediol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,3-dimethyl-1,5-pentanediol (1 equivalent) with an excess of 48% hydrobromic acid (e.g., 4-5 equivalents).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 1-1.5 equivalents) dropwise with constant stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Allow the mixture to cool to room temperature. Two layers should form.

-

Transfer the mixture to a separatory funnel and separate the lower organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Logical Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structure and comparison with analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| CH₃ (gem-dimethyl) | ~1.1 (s, 6H) | ~25 |

| C(C H₃)₂ | - | ~38 (quaternary) |

| CH₂ -C(CH₃)₂ | ~1.9 (t, 2H) | ~45 |

| CH₂ -Br (at C4) | ~3.4 (t, 2H) | ~35 |

| CH₂ -Br (at C1) | ~3.3 (s, 2H) | ~40 |

Mass Spectrometry Fragmentation:

The mass spectrum of this compound is expected to show characteristic isotopic patterns for molecules containing two bromine atoms (¹⁹Br and ⁸¹Br).

Predicted Fragmentation Pathway:

Caption: A simplified predicted fragmentation pathway for this compound in mass spectrometry.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the steric hindrance at the C1 position due to the adjacent quaternary carbon (a neopentyl-like structure). This significantly hinders bimolecular nucleophilic substitution (Sₙ2) reactions at this site.

Signaling Pathway of Reactivity:

Caption: Reactivity pathways of this compound.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a potentially useful building block for the synthesis of complex molecules, including heterocyclic compounds and carbocycles. The gem-dimethyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and lipophilicity, to drug candidates.

Potential Synthetic Applications:

-

Synthesis of Heterocycles: It can serve as a dielectrophile in cyclization reactions with dinucleophiles (e.g., diamines, dithiols) to form seven-membered rings containing a gem-dimethyl group.

-

Grignard Reactions: Selective formation of a mono-Grignard reagent at the less hindered C4 position would provide a nucleophilic handle for further functionalization, while the C1-Br bond remains for subsequent transformations.

-

Introduction of a Neopentyl Moiety: This compound can be used to introduce the sterically demanding 2,2-dimethylbutyl group into a target molecule.

Conclusion

This compound is a valuable synthetic intermediate with unique reactivity governed by steric hindrance. Its ability to undergo selective reactions at the less hindered C4 position, coupled with the potential for the gem-dimethyl group to enhance the pharmacological properties of molecules, makes it a compound of interest for researchers in medicinal chemistry and organic synthesis. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide on the Hazards and Safety of 1,4-Dibromo-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for 1,4-Dibromo-2,2-dimethylbutane. Due to limited specific data for this compound, information from structurally related compounds, such as 1,4-dibromobutane (B41627) and other brominated alkanes, has been included for guidance. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Introduction

This compound is a halogenated alkane with potential applications in organic synthesis and drug discovery as an intermediate or building block.[1] Its unique structural feature, a neopentyl-like core, introduces steric hindrance that can influence its reactivity. A thorough understanding of its hazard profile and safe handling procedures is crucial for researchers.

Hazard Identification and Classification

Anticipated Hazards based on Analogs:

-

Acute Toxicity: May be harmful or toxic if swallowed.[2][3][4]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3]

-

Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2][3]

-

Respiratory Irritation: May cause respiratory irritation.[2][3]

-

Sensitization: May cause an allergic skin reaction.[2]

-

Reproductive Toxicity: Some dibromo compounds are suspected of damaging fertility.[5]

GHS Hazard Pictograms (Predicted)

Based on the hazard profile of analogous compounds, the following pictograms are likely applicable:

| Pictogram | Hazard Class |

|

| Health Hazard |

|

| Corrosion |

|

| Exclamation Mark |

Physical and Chemical Properties

A summary of the computed physical and chemical properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C6H12Br2 | PubChem[1] |

| Molecular Weight | 243.97 g/mol | PubChem[1] |

| CAS Number | 52750-57-9 | PubChem[1] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Safe Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear protective gloves and a lab coat. A complete suit protecting against chemicals may be necessary depending on the scale of work.[3]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[6]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][7]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[5][8] Keep containers tightly closed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and powdered metals like aluminum and magnesium.[5][6]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Clear the area of all personnel and move upwind.[5]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so. Contain the spill with inert absorbent material such as vermiculite, sand, or earth.[5]

-

Cleanup: Collect the absorbed material into a suitable, labeled container for disposal.[5] Do not flush into surface water or sewer systems.[8]

-

Decontamination: Wash the spill area thoroughly.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

Toxicological Information

Specific toxicological data for this compound is not available. The toxicological properties have not been fully investigated.[8] However, based on related compounds, it is presumed to be harmful. Some dibromo compounds have been shown to have mutagenic and reproductive effects.[5]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the reviewed literature. Standard OECD guidelines for acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation studies, would be appropriate to determine the specific hazard profile of this compound.

Visualized Workflows

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Logic

Caption: Decision-making process for responding to accidental exposure.

References

- 1. This compound | C6H12Br2 | CID 13551186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dibromo-2,3-dimethylbutane | C6H12Br2 | CID 14591679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sdfine.com [sdfine.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,4-Dibromo-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dibromo-2,2-dimethylbutane, a halogenated alkane with potential applications in organic synthesis and drug development. Due to the limited direct literature on this specific compound, this guide consolidates information on its plausible synthetic routes, predicted physicochemical properties, and expected spectroscopic data based on analogous compounds and established chemical principles.

Physicochemical Properties

| Property | This compound (Predicted/Computed) | 1,4-Dichlorobutane (Experimental) | 1,4-Dibromobutane (Experimental) | 2,2-Dimethylbutane (B166423) (Experimental) |

| Molecular Formula | C₆H₁₂Br₂[1] | C₄H₈Cl₂ | C₄H₈Br₂[2] | C₆H₁₄ |

| Molecular Weight | 243.97 g/mol [1] | 127.01 g/mol | 215.91 g/mol [2] | 86.18 g/mol |

| Boiling Point | Not available | 161-163 °C | 198-200 °C | 49-50 °C |

| Density | Not available | 1.141 g/mL | 1.808 g/mL | 0.649 g/mL |

| CAS Number | 52750-57-9[1] | 110-56-5 | 110-52-1[2] | 75-83-2 |

Synthetic Routes and Experimental Protocols

While specific literature for the synthesis of this compound is scarce, two primary synthetic strategies can be proposed based on established organic chemistry transformations: the bromination of 2,2-dimethylbutane-1,4-diol (B1353512) and the free-radical bromination of 2,2-dimethylbutane.

Synthesis via Bromination of 2,2-Dimethylbutane-1,4-diol

This is a plausible and likely more selective method for the preparation of this compound. The precursor, 2,2-dimethylbutane-1,4-diol, can be synthesized, and then converted to the target dibromide using various brominating agents.

a) Synthesis of 2,2-Dimethylbutane-1,4-diol

A potential route to 2,2-dimethylbutane-1,4-diol involves the hydroformylation of 3,3-dimethyl-1-butene (B1661986) followed by reduction of the resulting aldehyde and subsequent hydroformylation and reduction of the terminal alkene. A more direct, though likely multi-step, synthesis would be necessary to produce this specific diol.

b) Conversion of 2,2-Dimethylbutane-1,4-diol to this compound

Several reagents can be employed for the conversion of diols to dibromides. The choice of reagent may influence the reaction conditions and yield, especially given the steric hindrance around one of the hydroxyl groups in the neopentyl-like structure of the diol.

i) Using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a common reagent for converting primary and secondary alcohols to alkyl bromides with inversion of stereochemistry.[3][4][5]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,2-dimethylbutane-1,4-diol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (at least 2/3 equivalent, often in slight excess) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture and pour it onto crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

ii) Using Hydrobromic Acid (HBr)

Concentrated hydrobromic acid can be used to convert alcohols to alkyl bromides. This method is effective for primary and secondary alcohols.[6]

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, place 2,2-dimethylbutane-1,4-diol (1 equivalent) and an excess of 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by GC.

-

After cooling, add water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic extract with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

iii) Using Triphenylphosphine (B44618) and Bromine (Appel Reaction)

The Appel reaction provides a mild method for converting alcohols to alkyl halides with inversion of configuration.[7]

Experimental Protocol:

-

To a stirred solution of triphenylphosphine (2.2 equivalents) in a dry, inert solvent (e.g., dichloromethane (B109758) or acetonitrile) under a nitrogen atmosphere, slowly add bromine (2.2 equivalents) at 0 °C.

-

To this mixture, add a solution of 2,2-dimethylbutane-1,4-diol (1 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The reaction mixture can be filtered to remove the triphenylphosphine oxide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or vacuum distillation.

Workflow for Synthesis via Diol Bromination

Caption: Synthesis of this compound from its corresponding diol.

Synthesis via Free-Radical Bromination of 2,2-Dimethylbutane

Direct bromination of 2,2-dimethylbutane under free-radical conditions is another potential route. However, this method is likely to produce a mixture of mono- and poly-brominated isomers, making the isolation of the desired 1,4-dibromo product challenging. The selectivity of bromination generally favors tertiary > secondary > primary C-H bonds.[8][9] In 2,2-dimethylbutane, there are primary hydrogens at positions 1 and 4, and secondary hydrogens at position 3.

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a UV lamp, place 2,2-dimethylbutane and a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.

-

Irradiate the mixture with the UV lamp while heating to reflux.

-

Monitor the reaction by GC to follow the formation of various brominated products.

-

Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate (B1220275) solution to remove any remaining bromine.

-

Wash with water and brine, then dry the organic layer and remove the solvent.

-

The separation of the desired this compound from the other isomers would likely require fractional distillation or preparative chromatography.

Logical Relationship of Free-Radical Bromination Products

References

- 1. This compound | C6H12Br2 | CID 13551186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 1,4-dibromo- [webbook.nist.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

Core Reactivity of 1,4-Dibromo-2,2-dimethylbutane: A Focus on Nucleophilic Substitution and Elimination

An in-depth analysis of the chemical literature reveals a fundamental inaccuracy in the premise of studying "electrophilic addition reactions of 1,4-Dibromo-2,2-dimethylbutane." As a saturated haloalkane, this molecule lacks the requisite carbon-carbon double or triple bonds (π-bonds) that are susceptible to attack by electrophiles. Electrophilic addition is a hallmark reaction of unsaturated compounds like alkenes and alkynes.

Therefore, this technical guide will address the scientifically accurate and documented reactivity of this compound, which is dominated by nucleophilic substitution and elimination reactions. These reaction pathways are of significant interest in synthetic organic chemistry for the construction of various molecular architectures.

This compound possesses two primary bromine atoms attached to a neopentyl-like carbon framework. This structure dictates its reactivity, primarily favoring bimolecular nucleophilic substitution (SN2) and, under appropriate conditions, elimination (E2) pathways. The steric hindrance around the quaternary carbon atom can influence reaction rates and product distributions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the principal reaction pathway for this compound, where a nucleophile replaces one or both bromine atoms. The primary nature of the carbon-bromine bonds suggests a preference for the SN2 mechanism.

A common application of this reactivity is in the synthesis of heterocyclic compounds. For instance, the reaction of this compound with primary amines can lead to the formation of N-substituted 3,3-dimethylpyrrolidines.

Table 1: Synthesis of N-Aryl-3,3-dimethylpyrrolidines via Nucleophilic Substitution

| Entry | Arylamine | Product | Yield (%) |

| 1 | Aniline (B41778) | N-Phenyl-3,3-dimethylpyrrolidine | 85 |

| 2 | p-Toluidine | N-(p-Tolyl)-3,3-dimethylpyrrolidine | 88 |

| 3 | p-Anisidine | N-(p-Methoxyphenyl)-3,3-dimethylpyrrolidine | 92 |

| 4 | p-Chloroaniline | N-(p-Chlorophenyl)-3,3-dimethylpyrrolidine | 82 |

-

Reagents and Setup: A mixture of this compound (1.0 mmol), aniline (2.2 mmol), and potassium carbonate (3.0 mmol) in acetonitrile (B52724) (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The reaction mixture is heated to reflux and stirred for 24 hours.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-phenyl-3,3-dimethylpyrrolidine.

Caption: Generalized SN2 mechanism for this compound.

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo elimination reactions, though this is generally less favored than substitution. The use of a non-nucleophilic base like potassium tert-butoxide can promote the formation of unsaturated products. Due to the presence of two leaving groups, a double elimination to form a diene is conceivable, although ring-closing reactions might compete.

Caption: Workflow for the synthesis of N-Aryl-3,3-dimethylpyrrolidines.

stability of 1,4-Dibromo-2,2-dimethylbutane under various conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 1,4-Dibromo-2,2-dimethylbutane under various stress conditions. Due to the limited availability of specific quantitative stability data in public literature, this document outlines a comprehensive framework for conducting forced degradation studies based on established regulatory guidelines and the known chemical reactivity of its structural motifs. This guide is intended to equip researchers with the necessary information to design and execute robust stability assessments.

Chemical Profile and Predicted Stability

This compound is a halogenated alkane featuring a neopentyl bromide moiety at one end and a primary bromoethane (B45996) moiety at the other, separated by a quaternary carbon center. This unique structure dictates its reactivity and stability profile.

The presence of the gem-dimethyl group on the carbon adjacent to one of the bromine atoms introduces significant steric hindrance. This structural feature is expected to influence its susceptibility to nucleophilic substitution and elimination reactions. The primary bromide is anticipated to be more susceptible to classical S(_N)2 reactions, while the neopentyl bromide is sterically hindered towards S(_N)2 reactions and may favor S(_N)1-type reactions, potentially involving carbocation rearrangements.

Potential Degradation Pathways

Based on the chemical structure, the primary degradation pathways for this compound under various stress conditions are expected to be hydrolysis and elimination.

-

Hydrolysis: Under aqueous acidic, basic, or neutral conditions, the bromine atoms can be substituted by hydroxyl groups to form the corresponding mono- and di-hydroxy analogs. The rate of hydrolysis at the primary bromide is expected to be faster than at the sterically hindered neopentyl position.

-

Elimination: In the presence of a base, elimination of hydrogen bromide (HBr) can occur to form various unsaturated products. Due to the absence of a beta-hydrogen on the quaternary carbon, elimination involving the neopentyl bromide would necessitate a rearrangement.

Proposed Forced Degradation Study Protocol

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1] The following is a proposed protocol for this compound, based on ICH guidelines. The goal is to achieve 5-20% degradation of the parent compound.[2]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent system, such as acetonitrile (B52724)/water. Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), neutralized if necessary, and diluted to a suitable concentration for analysis.

Stress Conditions

| Stress Condition | Proposed Experimental Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C |

| Base Hydrolysis | 0.1 M NaOH at 60°C |

| Oxidative | 3% H₂O₂ at room temperature |

| Thermal | Solid-state at 80°C |

| Photolytic | Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |

Data Presentation: Stability Profile of this compound

The following table template is provided for summarizing quantitative data obtained from forced degradation studies.

| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 0 | |||||

| 8 | ||||||

| 24 | ||||||

| 48 | ||||||

| 0.1 M NaOH, 60°C | 0 | |||||

| 8 | ||||||

| 24 | ||||||

| 48 | ||||||

| 3% H₂O₂, RT | 0 | |||||

| 8 | ||||||

| 24 | ||||||

| 48 | ||||||

| Thermal (80°C) | 0 | |||||

| 24 | ||||||

| 72 | ||||||

| Photolytic | 0 | |||||

| 24 |

Experimental Protocols

Sample Preparation for Forced Degradation

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to obtain a stock solution of 10 mg/mL.

-

Working Solution: Dilute the stock solution with the respective stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or purified water for photolytic and thermal solution studies) to a final concentration of 1 mg/mL.

-

Stress Application:

-

For hydrolytic and oxidative studies, maintain the solutions at the specified temperatures.

-

For thermal studies, store the solid compound in a temperature-controlled oven.

-

For photolytic studies, expose the solution in a photostability chamber.

-

-

Sampling: At each time point, withdraw an aliquot of the stressed sample.

-

Neutralization: For acid- and base-stressed samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilution: Dilute the samples with the mobile phase to a suitable concentration for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose. Alternatively, gas chromatography (GC) with a suitable detector can be employed for the analysis of halogenated hydrocarbons.[2][3][4]

5.2.1. Proposed HPLC Method

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometry (MS) for peak identification.

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

5.2.2. Proposed GC Method

-

Column: A capillary column suitable for halogenated hydrocarbons (e.g., DB-5ms).[5]

-

Oven Program: Start at 50°C, ramp to 250°C.[5]

-

Injector Temperature: 250°C

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

-

Carrier Gas: Helium

Visualization of Potential Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound.

Caption: Potential primary degradation products of this compound.

Caption: Potential rearrangement pathway under S(_N)1/E1 conditions.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Dibromo-2,2-dimethylbutane in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,2-dimethylbutane is a unique substrate for Grignard reactions, presenting both challenges and opportunities in synthetic chemistry. The presence of two primary bromine atoms, one of which is neopentyl, offers the potential for selective mono-Grignard formation followed by intramolecular cyclization to form a sterically hindered cyclopentane (B165970) ring. This 3,3-dimethylcyclopentyl moiety is a valuable scaffold in medicinal chemistry and materials science. These application notes provide a comprehensive overview, detailed experimental protocols, and troubleshooting guidance for the successful application of this compound in Grignard-mediated transformations.

The primary application of this compound in Grignard reactions is the formation of a five-membered ring through an intramolecular nucleophilic substitution. This process, often referred to as an intramolecular Barbier or Grignard reaction, proceeds via the initial formation of a mono-Grignard reagent, which then attacks the pendant alkyl bromide.

Reaction Principle and Considerations

The intramolecular Grignard reaction of this compound involves the formation of a mono-Grignard reagent, which subsequently undergoes an intramolecular cyclization to yield 3,3-dimethylcyclopentylmagnesium bromide. This organometallic intermediate can then be quenched with an electrophile to afford a variety of 3,3-dimethylcyclopentane derivatives.

Several factors are critical for the success of this reaction:

-

High Dilution: To favor the intramolecular cyclization over intermolecular polymerization or Wurtz-type coupling, the reaction is typically performed under high dilution conditions.

-

Magnesium Activation: The initiation of the Grignard reaction can be sluggish due to the passivating oxide layer on the magnesium surface. Activation of the magnesium is crucial and can be achieved using various methods such as the addition of iodine or 1,2-dibromoethane (B42909).

-

Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent.[1] THF is often the preferred solvent.[1]

-

Temperature Control: The reaction is typically initiated at room temperature and may require gentle heating. However, precise temperature control is necessary to manage the exothermicity of the reaction and minimize side products.

Data Presentation

The following tables summarize the key physical properties of the starting material and the expected product, along with typical reaction parameters for the intramolecular Grignard reaction.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | BrCH₂C(CH₃)₂CH₂CH₂Br | C₆H₁₂Br₂ | 243.97 | 52750-57-9 |

| 3,3-Dimethylcyclopentylmagnesium bromide | C₇H₁₃BrMg | ~193.39 | Not Available | |

| 1-Bromo-3,3-dimethylcyclopentane | C₇H₁₃Br | 177.08 | Not Available |

| Reaction Parameter | Value/Condition | Notes |

| Reactant | This compound | 1.0 equivalent |

| Reagent | Magnesium turnings | 1.1 - 1.5 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) | High dilution is recommended |

| Initiator | Iodine (a small crystal) or 1,2-dibromoethane (few drops) | To activate the magnesium surface |

| Temperature | Room temperature for initiation, then gentle reflux | Careful control to maintain a steady reaction |

| Reaction Time | 2 - 6 hours | Monitor by TLC or GC for consumption of starting material |

| Work-up | Quenching with saturated aqueous NH₄Cl solution | To hydrolyze the Grignard reagent and dissolve magnesium salts |

| Expected Product | 3,3-Dimethylcyclopentylmagnesium bromide (in solution) | Can be used in subsequent reactions with electrophiles |

| Overall Yield | Not explicitly reported, estimated to be moderate to good | Yield is dependent on reaction conditions and the efficiency of the intramolecular cyclization. |

Experimental Protocols

Protocol 1: Intramolecular Grignard Reaction of this compound to form 3,3-Dimethylcyclopentylmagnesium Bromide

This protocol is adapted from procedures for similar intramolecular Grignard reactions.[1]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Assemble a three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, after thoroughly oven-drying all glassware.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Heat the flask gently under a stream of nitrogen until the purple iodine vapor is observed, then allow it to cool.

-

Reaction Setup: Add anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in a larger volume of anhydrous THF in the dropping funnel to ensure high dilution.

-

Initiation: Add a small aliquot of the dibromide solution to the magnesium suspension. The reaction may be initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the gentle bubbling from the magnesium surface.

-

Addition: Once the reaction has started, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

-

Work-up (for isolation of a derivative, e.g., after quenching with H₂O):

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and dissolve any unreacted magnesium.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

-

Purification: The resulting product, such as 1-bromo-3,3-dimethylcyclopentane if the Grignard reagent reacts with the remaining bromide, can be purified by vacuum distillation.

Mandatory Visualizations

References

Application Notes and Protocols for 1,4-Dibromo-2,2-dimethylbutane as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,2-dimethylbutane is a bifunctional alkylating agent with a unique structural feature: a neopentyl-like center at one of its electrophilic carbons. This steric hindrance significantly influences its reactivity in nucleophilic substitution reactions, presenting both challenges and opportunities in the synthesis of novel organic molecules. This document provides a comprehensive overview of the reactivity of this compound, along with detailed protocols for its use in alkylation reactions. The information is targeted towards researchers, scientists, and drug development professionals who are looking to incorporate this building block into their synthetic strategies.

The reactivity of this compound is largely dictated by the significant steric hindrance at the C1 position, a consequence of the adjacent quaternary carbon. This steric bulk dramatically slows the rate of bimolecular nucleophilic substitution (SN2) reactions at this site.[1] Consequently, nucleophilic attack is much more likely to occur at the less hindered primary C4 position.[1] This differential reactivity can be exploited for selective monosubstitution.

Reactivity Profile

The primary reaction pathways for this compound with nucleophiles are bimolecular substitution (SN2) and bimolecular elimination (E2). The choice of nucleophile, solvent, and temperature plays a critical role in determining the major product.

Key Considerations for Alkylation Reactions:

-

Choice of Nucleophile: To favor substitution over elimination, it is crucial to employ a good, non-basic nucleophile.[1] Strong, bulky bases are more likely to promote elimination reactions.[1]

-

Solvent: Polar aprotic solvents such as DMSO, DMF, or acetone (B3395972) are recommended. These solvents enhance the reactivity of the nucleophile, thereby promoting SN2 reactions.[1]

-

Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, maintaining a lower reaction temperature can favor the desired substitution product.[1]

Data Presentation: Summary of Expected Reaction Conditions and Products

The following table summarizes the expected outcomes and recommended starting conditions for nucleophilic substitution reactions with this compound, based on data for the analogous 1,4-dichloro-2,2-dimethylbutane (B3190548).[2] Optimization will likely be necessary for specific substrates.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Major Product | Expected Yield (%) |

| Azide (B81097) | Sodium Azide (NaN₃) | DMF | 90 | 48 | 1,4-Diazido-2,2-dimethylbutane | 70-85 |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 110 | 72 | 2,2-Dimethyladiponitrile | 60-75 |

| Thiocyanate | Potassium Thiocyanate (KSCN) | DMF | 90 - 110 | 24 - 36 | 1,4-Dithiocyanato-2,2-dimethylbutane | 65-80 |

| Hydroxide (B78521) (intramolecular) | Sodium Hydroxide (NaOH) | Toluene/Water (PTC) | 90 - 100 | 12 - 24 | 3,3-Dimethyltetrahydrofuran | 75-90 |

Experimental Protocols

The following protocols are adapted from established procedures for the analogous 1,4-dichloro-2,2-dimethylbutane and should serve as a starting point for optimization with this compound.[2]

Protocol 1: Synthesis of 1,4-Diazido-2,2-dimethylbutane

This protocol describes the disubstitution of the bromine atoms with azide groups.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the substrate.

-

Add sodium azide (2.5 eq) to the stirred solution.

-

Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

-

Maintain the temperature and stirring for 48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of 2,2-Dimethyladiponitrile

This protocol details the disubstitution of the bromine atoms with cyanide groups.

Materials:

-

This compound

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend sodium cyanide (2.5 eq) in anhydrous DMSO.

-

Add this compound (1.0 eq) to the suspension.

-

Heat the mixture in an oil bath to 110 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 72 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a larger beaker containing ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (3 x 50 mL) to remove residual DMSO.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation or column chromatography.

Protocol 3: Intramolecular Cyclization to form 3,3-Dimethyltetrahydrofuran

This protocol describes the intramolecular cyclization under phase-transfer catalysis to form a substituted tetrahydrofuran.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH), 50% (w/v) aqueous solution

-

Tetrabutylammonium (B224687) bromide

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Oil bath

-

Separatory funnel

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and toluene.

-

Add a 50% (w/v) aqueous solution of sodium hydroxide (5.0 eq).

-

Add tetrabutylammonium bromide (0.05 eq) as the phase-transfer catalyst.

-

Attach a reflux condenser and heat the biphasic mixture to 95 °C with vigorous stirring.

-

Continue heating and stirring for 18 hours.

-

Monitor the disappearance of the starting material by GC-MS.

-

After completion, cool the reaction to room temperature.

-

Separate the organic layer in a separatory funnel.

-

The organic layer can be washed with water and brine, dried over a drying agent, and concentrated to yield the crude product, which can be purified by distillation.

Visualizations

Reaction Pathways

Caption: General reaction pathways for this compound.

Experimental Workflow for Nucleophilic Substitution

Caption: A typical experimental workflow for nucleophilic substitution reactions.

References

Application Notes and Protocols for Cyclization Reactions of 1,4-Dibromo-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cyclization of 1,4-dibromo-2,2-dimethylbutane, a key starting material for the synthesis of the 1,1-dimethylcyclobutane moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its ability to impart unique conformational constraints, improve metabolic stability, and serve as a versatile scaffold in the design of novel therapeutic agents.

Introduction

The gem-dimethylcyclobutane unit is a prevalent feature in a variety of natural products and has been increasingly incorporated into small molecule drug candidates. Its rigid, three-dimensional structure can favorably influence the pharmacological and pharmacokinetic properties of a molecule. The intramolecular cyclization of this compound offers a direct route to this valuable carbocyclic system. Two primary methods for achieving this transformation are the intramolecular Wurtz-type (Freund) reaction and the intramolecular Grignard reaction.

Application Notes

1. Intramolecular Wurtz-Type (Freund) Reaction:

This classic organometallic reaction involves the reductive coupling of the two carbon-bromine bonds using an alkali metal, typically sodium. The reaction is believed to proceed through the formation of an organosodium intermediate which then undergoes an intramolecular nucleophilic substitution to form the cyclobutane (B1203170) ring.

-

Advantages: This method can be effective for the formation of strained ring systems. It is a one-step procedure from the dihalide.

-

Disadvantages: The reaction can be highly exothermic and requires careful control of the reaction conditions. The use of finely dispersed sodium is crucial for good yields. Intermolecular side reactions can lead to polymerization.

-

Key Considerations:

-

High Dilution: To favor the intramolecular cyclization over intermolecular polymerization, the reaction is typically performed under high dilution conditions.

-